4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside
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Overview
Description
Synthesis Analysis
The synthesis of related glycosidic compounds often involves complex glycosylation reactions to construct specific interresidue linkages. For instance, the synthesis of disaccharides like methyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside employs the assisted halide reaction of tri-O-benzyl-alpha-L-fucopyranosyl bromide with methyl 3,4,6-tri-O-benzyl-beta-D-galactopyranoside (Watt et al., 1996). Such methodologies highlight the intricate nature of glycosidic bond formation and the detailed synthetic routes required to produce specific oligosaccharide structures.
Molecular Structure Analysis
The molecular structure of compounds like 4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside can be elucidated using techniques such as X-ray crystallography. For related compounds, X-ray crystal structure determination reveals the spatial arrangement of molecules, including the conformations of glycosidic linkages and interresidue torsion angles, which are crucial for understanding the compound's biochemical behavior (Watt et al., 1996).
Chemical Reactions and Properties
The reactivity and chemical properties of 4-Methylumbelliferyl glycosides are significantly influenced by their glycosidic bonds and the presence of the 4-methylumbelliferyl moiety. These compounds are designed to be specific substrates for glycosidases, with their chemical structure dictating their reactivity towards specific enzymatic activities. The synthesis of analogs with varying acylamino residues, for example, demonstrates the versatility of these compounds in studying the specificity and properties of lysosomal glycolipid hydrolases (Wiederschain et al., 1992).
Scientific Research Applications
Cytotoxicity and Cancer Therapy Applications
4-Methylumbelliferone (7-hydroxy-4-methylcoumarin) and its derived compounds have shown promising cytotoxic attributes and are investigated for their applications in cancer therapy. These compounds are known for their exceptional activity against various cancer phenotypes, including their ability to counteract the mechanisms of multidrug-tumor resistance, enhance tumor sensitivity to phototherapy, and potentially mitigate the side effects of current chemotherapeutic drugs. The structural requirements for maximum selectivity versus each cancer phenotype are a significant focus, indicating a strategic direction for synthesizing new derivatives exhibiting optimal selectivity and minimized adverse potentials (Mustafa, Abdulaziza, & Jasim, 2021). Similar reviews have underscored the antitumor attributes of 4-Methylumbelliferone-based derivatives, showcasing their notable antitumor activity against several cancer types and suggesting directions for future synthetic strategies to enhance activity and selectivity (Abdulaziz & Mustafa, 2020).
Glycosaminoglycan Research and Neurological Applications
While not directly related to "4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside," research on glycosaminoglycans, including studies on arabinogalactan proteins (AGPs), provides insight into the complex interactions and biological roles of glycosidic compounds in plants and potential implications for human health. These studies delve into the structure and function of AGPs, highlighting the significance of glycan chains and their potential effects on cell polarity and intercellular signaling (Fu, Yadav, & Nothnagel, 2007).
Biopolymer Research and Biomedical Applications
The exploration of biopolymers and their derivatives, such as xylan and pectin, underscores the broader context of research into complex polysaccharides and their functionalization for various applications, including drug delivery, tissue engineering, and antimicrobial agents. These studies provide a foundation for understanding how modifications to polysaccharides can lead to materials with specific, desirable properties for biomedical applications. For instance, the chemical modification of xylan into ethers and esters offers insights into how similar strategies might be applied to other glycosidic compounds for targeted therapeutic applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Safety And Hazards
properties
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-19(29)20(16(26)13(7-23)33-22)34-21-18(28)17(27)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3/t9-,13+,15+,16-,17+,18-,19+,20-,21-,22+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLDBLBGGJMALL-BGFAOLMGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside |
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